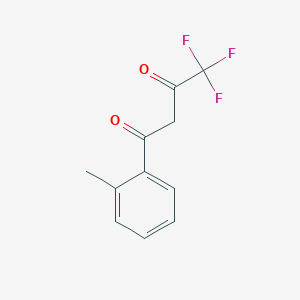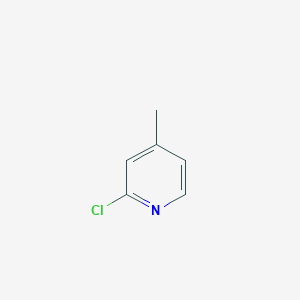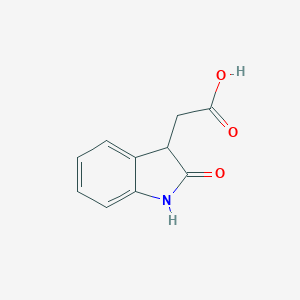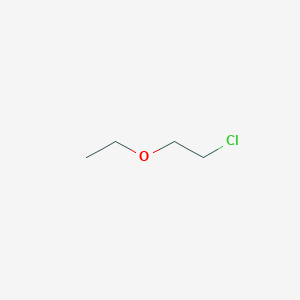
2-Chloroethyl ethyl ether
概要
説明
2-Chloroethyl ethyl ether is an organic compound with the chemical formula C4H9ClO. It is a colorless to almost colorless liquid with a characteristic ether-like odor. This compound is known for its use as a reagent in organic synthesis and as a solvent in various industrial applications .
作用機序
Target of Action
This compound is a type of ether, which is an organic compound that contains an oxygen atom bonded to two alkyl or aryl groups .
Biochemical Pathways
It’s worth noting that ether-bonded compounds are often resistant to biodegradation and can therefore become recalcitrant environmental pollutants .
Pharmacokinetics
Ethers are generally known to be highly water-soluble due to their ability to form hydrogen bonds with water . This property could potentially influence the bioavailability of 2-Chloroethyl ethyl ether.
Result of Action
It’s known that ethers can cause irritation to the skin, eyes, and respiratory tract upon exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it will slowly evaporate from surface water and soil into the air. Because it dissolves in water, it is removed from the air by rain, creating a cycle between water, soil, and air .
生化学分析
Biochemical Properties
It is known to participate in condensation, substitution, and acylation reactions
Cellular Effects
The cellular effects of 2-Chloroethyl ethyl ether are not well-documented. It is known that ethers can have significant effects on cellular processes. For instance, some ethers can cause respiratory tract irritation and gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea .
Molecular Mechanism
It is known that ethers can undergo S N 2 reactions, where an alkoxide nucleophile reacts with an alkyl halide
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 107°C and a melting point of -60°C . This suggests that it is stable under normal laboratory conditions.
Dosage Effects in Animal Models
It is known that ethers can cause various effects in animals, including respiratory tract irritation and gastrointestinal irritation .
Metabolic Pathways
Ethers are known to be poorly biodegradable and can become significant environmental pollutants .
Transport and Distribution
Due to its solubility in water and organic solvents, it is likely to be distributed widely in the body .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloroethyl ethyl ether can be synthesized through several methods:
Reaction of Ethyl Ether with 2-Chloroethanol: This method involves the reaction of ethyl ether with 2-chloroethanol in the presence of a catalyst such as phosphorus trichloride and hydrogen chloride.
Reaction of Ethyl Ether with 2-Chloroethane: Another method involves the reaction of ethyl ether with 2-chloroethane under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of ethyl ether with 2-chloroethanol or 2-chloroethane, using catalysts and specific reaction conditions to optimize yield and purity .
化学反応の分析
2-Chloroethyl ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: It can be reduced to form corresponding alcohols.
Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
科学的研究の応用
2-Chloroethyl ethyl ether has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
類似化合物との比較
2-Chloroethyl ethyl ether can be compared with other similar compounds such as:
2-Chloroethyl methyl ether: Similar in structure but with a methyl group instead of an ethyl group.
2-Chloroethyl ether: Lacks the ethyl group and has two chlorine atoms.
2-Bromoethyl ethyl ether: Similar structure but with a bromine atom instead of chlorine
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
特性
IUPAC Name |
1-chloro-2-ethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTVQTPMFOLLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211882 | |
| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-34-2 | |
| Record name | 1-Chloro-2-ethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, 2-chloroethyl ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroethyl ethyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLQ3AZ36L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chloroethyl ethyl ether in the polymerization of isobutylene, and how does its structure influence this role?
A1: this compound acts as a key component in the catalytic complex for isobutylene polymerization. Research has shown that when combined with ethylaluminum dichloride (EtAlCl2) and tert-butyl chloride, it forms a soluble complex in hexanes that effectively catalyzes the reaction [, ]. This complex enables the production of highly reactive polyisobutylene (HR PIB) with high exo-olefin content.
Q2: Can you elaborate on the degradation of this compound in the atmosphere?
A2: A study employed quantum chemical calculations to investigate the nighttime atmospheric degradation of this compound initiated by NO3 radicals []. This degradation process is primarily driven by hydrogen abstraction from the methylene (–CH2–) group of the ethyl (CH3CH2–) part of the molecule. This reaction pathway was identified as the minimum energy path through analysis of the potential energy surface (PES) []. The study further calculated the rate constants of this degradation reaction over a range of temperatures, providing insights into the compound's atmospheric lifetime and persistence [].
Q3: How is computational chemistry used to study this compound?
A3: Computational methods offer valuable insights into the properties and reactivity of this compound. One study used the G3(MP2)//B3LYP level of theory to accurately estimate the gas-phase enthalpy of formation of this compound and related olefinic ethers []. This computational approach proved particularly useful for correcting discrepancies found in previous experimental data [].
Q4: Has this compound been explored in biological systems?
A4: Interestingly, research has shown that the bacterium Burkholderia cepacia G4/PR1 can utilize this compound as a growth substrate []. This growth is dependent on the activity of the toluene 2-monooxygenase enzyme, which oxidizes this compound into ethanol and acetaldehyde []. This finding highlights the potential for bioremediation of this compound and its utilization by specific microorganisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


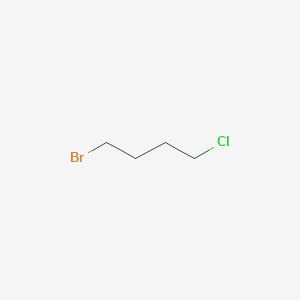
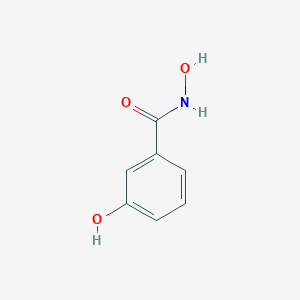
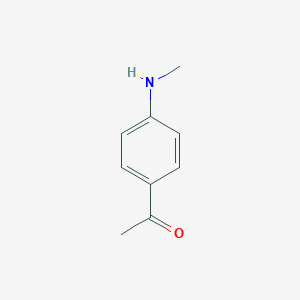

![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)
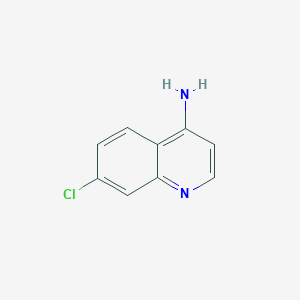
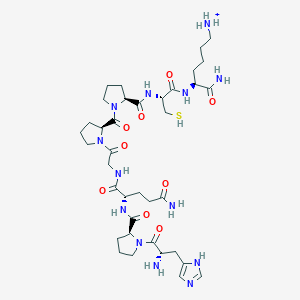

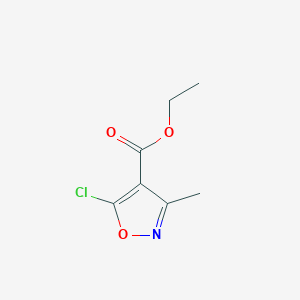
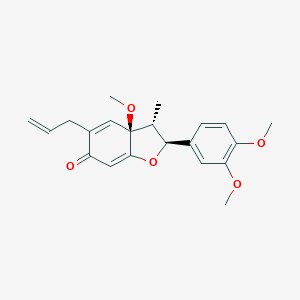
![N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide](/img/structure/B103990.png)
